
7-(2,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H16Cl2N6O2 and its molecular weight is 419.27. The purity is usually 95%.
BenchChem offers high-quality 7-(2,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Regioselective Synthesis : This compound can be synthesized through regioselectively thermal sigmatropic rearrangement, contributing to the field of organic synthesis and chemical transformations (Majumdar & Das, 1998).
Synthesis of Carboxamide Derivatives : The reaction of similar compounds with primary amines yields carboxylic acids derivatives, highlighting its potential in creating novel chemical entities with potential pharmacological applications (Deady et al., 2003).
Metal Complex Formation : This compound forms metal complexes that serve as models for metal-mediated base pairs, useful in nucleobase recognition and bioinorganic chemistry (Sinha et al., 2015).
Applications in Biological Systems
Affinity to Serotonin Receptors : Derivatives of this compound show potential as ligands for serotonin receptors, suggesting applications in neuroscience and psychopharmacology (Chłoń-Rzepa et al., 2013).
Potential in Neurodegenerative Diseases : Certain derivatives act as multitarget drugs for neurodegenerative diseases, showing activity at adenosine receptor subtypes and monoamine oxidases (Brunschweiger et al., 2014).
Antimicrobial Activity : Compounds derived from 8-Chloro-theophylline, a structurally related compound, exhibit antimicrobial properties, indicating potential in infection control and antimicrobial research (Abdul-Reda & Abdul-Ameer, 2018).
Molecular Structure and Characterization
Crystal Structure Analysis : Investigations into the crystal structures of similar compounds offer insights into molecular geometry and interactions, which are fundamental in material science and molecular design (Avasthi et al., 2002).
Synthesis of Novel Compounds : Utilizing this compound in multicomponent reactions under specific conditions has led to the synthesis of complex heterocyclic compounds, which is crucial in developing new chemical entities for various applications (Rahmani et al., 2018).
Medicinal Chemistry Applications : The synthesis of derivatives and the exploration of their activities in tumor models, anti-HIV-1, and antimicrobial studies indicate its significance in medicinal chemistry and drug discovery https://consensus.app/papers/synthesis-anticancer-antihiv1-activity-tricyclic-ashour/9c300d8e20405d12b4871df94726d874/?utm_source=chatgpt" target="_blank">(Schaffner-Sabba et al., 1984; Ashour et al., 2012)
Chemical Reactivity and Physical Properties
- Chemical Reactivity Studies : Analyzing the chemical reactivity and physical properties of related pyrazolo[3,4-d]pyrimidines enhances understanding of its stability and reactivity, which is vital in synthetic chemistry (Bergmann et al., 1979).
特性
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N6O2/c1-9-6-10(2)26(23-9)17-21-15-14(16(27)22-18(28)24(15)3)25(17)8-11-4-5-12(19)7-13(11)20/h4-7H,8H2,1-3H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLOKDMSOOYCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-{[(4-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2929235.png)
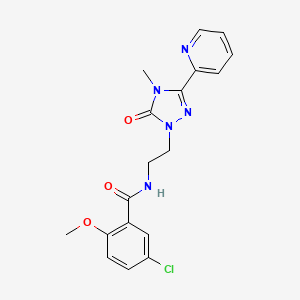

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2929239.png)
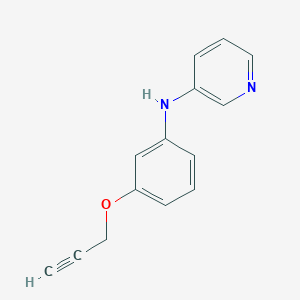
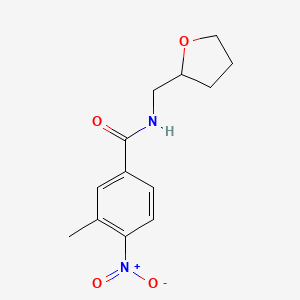
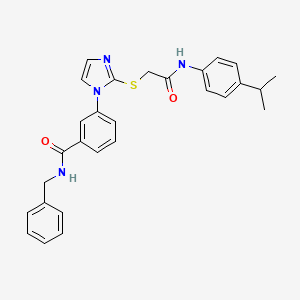
![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2929244.png)
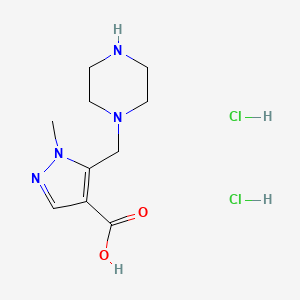

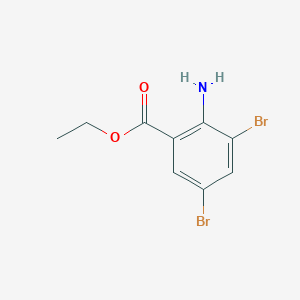
![N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2929253.png)
![4-chloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2929256.png)
![3-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2929258.png)